N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique dibenzodiazepine structure, which is known for its biological activity, particularly in neuropharmacology and oncology. The compound is also referred to by its developmental code name, LY-411575.
The compound was initially synthesized as part of research focused on gamma-secretase inhibitors, which play a crucial role in the processing of amyloid precursor protein and Notch signaling pathways. These pathways are significant in the context of Alzheimer's disease and various cancers. The synthesis and characterization of this compound have been documented in various scientific literature, including patents and research articles.
N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide falls under the category of heterocyclic compounds, specifically dibenzodiazepines. It is classified as a gamma-secretase inhibitor and has been studied for its effects on cell signaling pathways.
The synthesis of N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide involves several steps that typically include:
The synthesis often employs techniques such as:
The molecular structure of N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide can be described as follows:
The compound features a dibenzodiazepine core with a hydroxybenzeneacetamide substituent, contributing to its biological activity.
The predicted physical properties include:
N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide participates in several chemical reactions relevant to its mechanism of action:
The inhibition mechanism involves binding to the active site of gamma-secretase, thereby preventing substrate cleavage. This interaction can be quantified using cell-based assays to determine IC50 values (e.g., around 0.078 nM for gamma-secretase inhibition).
N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide acts primarily through the inhibition of gamma-secretase:
In vitro studies indicate that this compound effectively inhibits Notch activation and promotes apoptosis in specific cell lines.
N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide appears as a white to beige powder with specific solubility characteristics in organic solvents.
The chemical properties include:
These properties suggest potential for further modifications to enhance solubility or bioavailability.
This compound has significant potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4